molecular formula C15H16 B3049760 3,3'-Dimethyldiphenylmethane CAS No. 21895-14-7

3,3'-Dimethyldiphenylmethane

Cat. No.: B3049760
CAS No.: 21895-14-7
M. Wt: 196.29 g/mol
InChI Key: BTFWJAUZPQUVNZ-UHFFFAOYSA-N
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Description

Overview of Diphenylmethane (B89790) Derivatives in Advanced Chemical Research

The diphenylmethane scaffold, characterized by two phenyl rings attached to a central methylene (B1212753) group, represents a fundamental structural motif in organic chemistry. wikipedia.org Its derivatives are a significant subject of advanced chemical research due to their wide-ranging applications. eurjchem.comchemicalbook.com These compounds serve as crucial intermediates in the synthesis of a variety of commercially important molecules, from pharmaceuticals to polymers. eurjchem.comresearchgate.net

In the realm of materials science, diphenylmethane derivatives are instrumental in the production of high-performance polymers, adhesives, and epoxy resins. researchgate.netcymitquimica.com For instance, the aminated versions of these molecules are key monomers in the synthesis of polyimides, materials prized for their exceptional thermal stability and mechanical strength, making them suitable for aerospace and electronics applications. google.comiyte.edu.tr The core structure's versatility allows for the tuning of polymer properties by altering the substituents on the phenyl rings. google.com

The synthesis of diphenylmethane derivatives is a classic topic in organic chemistry, often accomplished through Friedel-Crafts alkylation, where benzene (B151609) or its derivatives react with a benzyl (B1604629) halide in the presence of a Lewis acid catalyst. wikipedia.orgfirsthope.co.in Research also explores alternative and more efficient synthetic routes, such as the coupling of benzyl alcohols or the condensation of anilines with formaldehyde (B43269) over heterogeneous catalysts like zeolites or natural clays, which can offer environmental and economic benefits. eurjchem.comresearchgate.netrsc.org Furthermore, diphenylmethane derivatives are investigated for their potential in medicinal chemistry, with some exhibiting antihistaminic or anticholinergic properties, and others being studied for their bioactivities. wikipedia.orgfirsthope.co.in

Scope of Academic Inquiry into the 3,3'-Dimethyldiphenylmethane Structural Motif

The this compound structural motif, where a methyl group is positioned at the meta-position of each phenyl ring, has garnered specific academic and industrial interest. This interest is primarily focused on its functionalized derivatives, which serve as specialized building blocks for advanced materials. The parent hydrocarbon, this compound, provides the basic framework, but it is the addition of reactive functional groups that unlocks its utility. nih.gov

A significant area of research revolves around 4,4'-diamino-3,3'-dimethyldiphenylmethane (often abbreviated as DMMDA or MDT). cymitquimica.comrsc.org This aminated derivative is a key monomer in the field of polymer chemistry. Academic studies extensively report its use in the synthesis of high-performance polyimides. mdpi.comresearchgate.net These polyimides are noted for their high thermal stability, good solubility in organic solvents, and excellent mechanical properties, which are desirable for applications in demanding environments such as aerospace and microelectronics. google.commdpi.com Research has focused on synthesizing soluble polyimides by reacting DMMDA with various dianhydrides, allowing for easier processing compared to more rigid polymers. researchgate.net

Another important functionalized derivative is This compound-4,4'-diisocyanate . rsc.org Isocyanate groups are highly reactive and are fundamental to the production of polyurethanes. The 3,3'-dimethyl substitution pattern influences the geometry and reactivity of the molecule, which in turn affects the properties of the final polymer, such as its elasticity and thermal resistance. Diaminodiphenylmethanes like MDT are used as curing agents for epoxy resins and as chain extenders in the production of polyurethane elastomers, where they contribute to properties like insulation, heat endurance, and chemical resistance. rsc.org The synthesis of these derivatives, particularly the condensation of o-toluidine (B26562) with formaldehyde to produce 4,4'-diamino-3,3'-dimethyldiphenylmethane, is a subject of process optimization research to improve yield and purity. google.com

Distinctions and Interrelationships within the Methylated Diphenylmethane Family (e.g., Parent Hydrocarbon vs. Aminated Derivatives)

Within the methylated diphenylmethane family, a clear distinction exists between the parent hydrocarbon and its functionalized derivatives, particularly the aminated forms. The parent compound, this compound, is a relatively simple aromatic hydrocarbon, while its aminated counterpart, 4,4'-diamino-3,3'-dimethyldiphenylmethane, is a highly functional molecule designed for specific chemical reactions.

The parent hydrocarbon , this compound, is primarily of interest as a foundational structure. nih.gov Its chemical properties are characteristic of an aromatic hydrocarbon, defined by the two methyl-substituted phenyl rings and the connecting methylene bridge.

In contrast, 4,4'-diamino-3,3'-dimethyldiphenylmethane is a bifunctional monomer. cymitquimica.com The introduction of amino groups at the 4 and 4' positions transforms the molecule's chemical personality. These amino groups are nucleophilic and serve as reactive sites for polymerization reactions, most notably with dianhydrides to form polyimides or with isocyanates to form polyureas. researchgate.netlookchem.com The presence of the methyl groups ortho to the amino groups influences the polymer's final properties, often enhancing solubility and modifying the chain packing and flexibility. google.com

The interrelationship is one of derivation: the aminated compound can be viewed as a functionalized version of the parent hydrocarbon's core structure. While they share the same dimethyldiphenylmethane backbone, their applications are vastly different. The parent hydrocarbon is a reference compound, whereas the diamine is a valuable component in materials science. cymitquimica.comlookchem.com The synthesis of the diamine typically involves the condensation of o-toluidine (2-methylaniline) with formaldehyde, a process that directly builds the desired functionalized structure rather than modifying the parent hydrocarbon. google.com

Table 1: Comparison of this compound and its Aminated Derivative

PropertyThis compound4,4'-diamino-3,3'-dimethyldiphenylmethane
IUPAC Name 1-methyl-3-[(3-methylphenyl)methyl]benzene nih.gov4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline researchgate.net
CAS Number 21895-14-7 nih.gov838-88-0 cymitquimica.com
Molecular Formula C₁₅H₁₆ nih.govC₁₅H₁₈N₂ cymitquimica.com
Molecular Weight 196.29 g/mol nih.gov226.32 g/mol cymitquimica.com
Functional Groups Methyl, PhenylAmino, Methyl, Phenyl
Primary Role Parent Hydrocarbon/Reference CompoundMonomer for Polyimides and Polyurethanes, Curing Agent cymitquimica.comlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-[(3-methylphenyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-5-3-7-14(9-12)11-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFWJAUZPQUVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21895-14-7
Record name 3,3'-Dimethyldiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021895147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-DIMETHYLDIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8O2F9HBI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 3,3 Dimethyldiphenylmethane and Its Key Derivatives

Classical Synthetic Routes to 3,3'-Dimethyldiphenylmethane

The synthesis of this compound can be achieved through classical electrophilic aromatic substitution reactions, most notably the Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com This well-established method involves the reaction of an aromatic ring with an alkylating agent, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgmt.com

In a typical Friedel-Crafts alkylation for synthesizing this compound, two molecules of toluene (B28343) (m-xylene) would be reacted with a methylene (B1212753) source, such as dichloromethane (B109758) (CH₂Cl₂), catalyzed by a Lewis acid. mt.com The reaction mechanism proceeds through the formation of a carbocation or a related electrophilic species from the alkylating agent, which then attacks the electron-rich aromatic ring of the toluene. mt.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final alkylated product. mt.com While fundamental, this method can be limited by issues such as polyalkylation, where multiple alkyl groups are added to the aromatic substrate, and carbocation rearrangements, which can lead to a mixture of isomeric products. masterorganicchemistry.comorganic-chemistry.org

Advanced Synthetic Strategies for Aminated Derivatives (e.g., 4,4'-Diamino-3,3'-dimethyldiphenylmethane)

The aminated derivative, 4,4'-Diamino-3,3'-dimethyldiphenylmethane, is a key compound, notably used in the synthesis of polyimides and epoxy resins. lookchem.comcymitquimica.com Its synthesis has been the focus of significant research to develop more efficient and environmentally benign methods compared to traditional approaches.

Catalytic Approaches in Derivative Synthesis

Catalysis plays a pivotal role in the modern synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane, primarily through the condensation of o-toluidine (B26562) with formaldehyde (B43269). researchgate.net These catalytic methods offer improvements in selectivity, yield, and environmental impact over conventional stoichiometric reactions.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as highly effective solid acid catalysts for the synthesis of diaminodiphenylmethane derivatives, replacing corrosive and difficult-to-handle mineral acids. researchgate.netgoogle.com The synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) from o-toluidine and formaldehyde has been investigated using various zeolites. researchgate.net

Research has shown that among different types of zeolites, Hβ exhibits higher catalytic activity for this reaction compared to HY and HZSM-5. lookchem.comresearchgate.net The superior performance of Hβ is attributed to its specific textural properties and acidity. researchgate.net By optimizing reaction conditions such as feed composition, temperature, and reaction time, high yields of the desired product can be achieved. For instance, using Hβ as a catalyst with an o-toluidine to formaldehyde molar ratio of 8:1, a two-step temperature process (413 K for 0.5 h, then 433 K for 0.5 h) resulted in an MDT yield of 87.5%. researchgate.net The use of zeolites also allows for continuous flow reactions in fixed-bed reactors, which can be advantageous for industrial-scale production. nih.gov

Table 1: Comparison of Zeolite Catalysts in the Synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane

Zeolite CatalystRelative Catalytic ActivityKey Findings
HighDemonstrated the best catalytic performance for MDT synthesis. lookchem.comresearchgate.net
HYModerateLess active than Hβ for this specific reaction. lookchem.comresearchgate.net
HZSM-5ModerateShowed lower activity compared to Hβ. lookchem.comresearchgate.net

The traditional method for synthesizing 4,4'-Diamino-3,3'-dimethyldiphenylmethane involves the condensation of o-toluidine with formaldehyde in the presence of a strong mineral acid, such as hydrochloric acid (HCl). google.comgoogle.com In this process, the o-toluidine is first reacted with the acid to form a salt. google.com This is followed by a condensation reaction with formaldehyde. google.com The reaction mixture is then neutralized with an alkaline solution to precipitate the crude product, which is subsequently purified by recrystallization. google.com While effective, this method often suffers from high reaction temperatures, the formation of by-products, and a complex post-treatment process, which can result in lower yields and higher costs. google.com

Multi-step Reaction Sequences for Complex Derivative Architectures

4,4'-Diamino-3,3'-dimethyldiphenylmethane serves as a crucial monomer in multi-step polymerization reactions to create complex, high-performance polymers such as polyimides. researchgate.net These polymers are known for their excellent thermal stability. researchgate.net The synthesis involves a polyaddition reaction between the diamine monomer and various aromatic dianhydrides. researchgate.net For example, soluble polyimides have been synthesized by reacting 4,4'-Diamino-3,3'-dimethyldiphenylmethane with dianhydrides like 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride (BTDA) and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). researchgate.netresearchgate.net The resulting polyimides are often soluble in various organic solvents, which is advantageous for processing and practical applications. researchgate.net The structure and properties of the final polymer can be tailored by carefully selecting the dianhydride co-monomer. researchgate.net

Green Chemistry Principles in Derivative Synthesis

Efforts to align the synthesis of diaminodiphenylmethane derivatives with the principles of green chemistry focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org A significant advancement in this area is the development of a synthesis method for 4,4'-diaminodiphenylmethanes that uses water as a solvent and proceeds without a catalyst. tsijournals.com This eco-friendly approach involves the condensation of aromatic amines, such as o-toluidine, with formaldehyde in an aqueous slurry. tsijournals.com The process is simple, efficient, and reproducible, offering high yields ranging from 75% to 93%. tsijournals.com This method avoids the use of mineral acids and alkalis, which are common in conventional procedures, thereby minimizing waste and environmental impact. tsijournals.com

Table 2: Physical Data for 4,4'-Diamino-3,3'-dimethyldiphenylmethane

PropertyValueReference
Molecular FormulaC₁₅H₁₈N₂ lookchem.com
Molecular Weight226.32 g/mol lookchem.com
Melting Point155-157 °C lookchem.com
AppearanceSolid cymitquimica.com
Water SolubilityInsoluble lookchem.com

Organic Reaction Mechanisms in the Synthesis of Methylated Diphenylmethanes

Understanding the underlying mechanisms is crucial for optimizing the synthesis of this compound and other methylated analogues. The formation of the diarylmethane skeleton is typically governed by electrophilic, condensation, or radical-based pathways.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for attaching substituents to aromatic rings and represents a conventional route to diphenylmethane (B89790) structures. researchgate.net The general mechanism involves the generation of an electrophile that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. total-synthesis.combyjus.com Aromaticity is subsequently restored by the loss of a proton. byjus.com

A classic example of this pathway is the Friedel-Crafts alkylation. The synthesis of the parent diphenylmethane compound is achieved by reacting benzyl (B1604629) chloride with benzene (B151609) using a Lewis acid catalyst like aluminum chloride. wikipedia.org

Reaction: C₆H₅CH₂Cl + C₆H₆ → (C₆H₅)₂CH₂ + HCl wikipedia.org

For this compound, this reaction can be adapted by using appropriately substituted precursors, such as the reaction of 3-methylbenzyl chloride with toluene. The methyl groups on the aromatic rings are electron-donating, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. total-synthesis.comrsc.org This inherent regioselectivity can lead to the formation of a mixture of isomers.

Modern approaches have focused on developing more efficient and reusable catalysts. Highly mesoporous molybdenum oxide (MoO₃) has been demonstrated as an effective solid acid catalyst for the electrophilic substitution of benzyl alcohol with toluene, yielding methyl diphenylmethane products. nih.gov This system achieved over 99% conversion with approximately 80% selectivity, showing a preference for arenes with electron-donating groups. nih.gov Research has also shown that during toluene conversion reactions over ZSM-5 zeolite catalysts, methylated diphenylmethane species can form within the zeolite pores, acting as reaction intermediates that subsequently decompose. chemicalbook.com

Catalyst SystemReactantsProduct TypeKey FindingsReference
AlCl₃ (Lewis Acid)Benzyl Chloride + BenzeneDiphenylmethaneClassic Friedel-Crafts alkylation pathway. wikipedia.org
Mesoporous MoO₃Benzyl Alcohol + TolueneMethyl diphenylmethane>99% conversion, ~80% selectivity; catalyst is a stable, crystalline solid acid. nih.gov
ZSM-5 ZeoliteTolueneMethylated DPMs(Di)methylated diphenylmethane species form as unstable intermediates within zeolite channels. chemicalbook.com

Condensation reactions involve the joining of two molecules with the concurrent elimination of a small molecule, such as water. ebsco.com This pathway is particularly important for synthesizing functionalized derivatives of this compound, especially those containing amino groups.

A key example is the synthesis of 4,4'-diamino-3,3'-dimethyldiphenylmethane (a derivative of the target compound) via the acid-catalyzed condensation of o-toluidine with formaldehyde. lookchem.com This reaction has been studied extensively using solid acid catalysts, such as zeolites. Among the tested zeolites (Hβ, HY, and HZSM-5), Hβ demonstrated the highest catalytic activity for this transformation. lookchem.com To optimize the process, researchers identified an ideal molar ratio of o-tolylamine to formaldehyde as 8:1. lookchem.com

The synthesis of the parent this compound can also be achieved through the condensation of toluene with formaldehyde. This process utilizes solid acid catalysts under thermal conditions. patsnap.com

CatalystReactantsProductReaction ConditionsReference
Hβ Zeoliteo-Toluidine + Formaldehyde4,4'-diamino-3,3'-dimethyldiphenylmethaneHβ showed higher activity than HY and HZSM-5 zeolites. lookchem.com
Solid Acids (e.g., Phosphotungstic acid, Zeolites)Toluene + FormaldehydeDimethyl diphenylmethaneTemperature: 100-200°C; Time: 1-8 hours. patsnap.com

The mechanism for the acid-catalyzed condensation of o-toluidine and formaldehyde generally proceeds through the following steps:

Protonation of formaldehyde by the acid catalyst to form a highly electrophilic carbocation.

Electrophilic attack of the activated formaldehyde on the electron-rich o-toluidine molecule, typically at the para position to the amino group, forming an aminobenzyl alcohol intermediate.

Protonation of the hydroxyl group of the intermediate, followed by the elimination of water to form a new carbocation (a benzyl-type cation).

A second electrophilic attack by this carbocation on another molecule of o-toluidine.

Loss of a proton to regenerate the catalyst and form the final 4,4'-diamino-3,3'-dimethyldiphenylmethane product.

While ionic mechanisms like electrophilic substitution and condensation are more common for diphenylmethane synthesis, pathways involving radical intermediates have also been explored. Although not always detected as stable intermediates, radical species can play a role in the formation and decomposition of these structures. chemicalbook.com

For instance, the sonolysis of diphenylmethane in the absence of oxygen leads to the formation of a solid polymer. This process is understood to involve the dissociation of diphenylmethane molecules inside cavitating bubbles, which generates radical species. Subsequent radical scavenging and recombination processes in the liquid phase contribute to the formation of the polymer. chemicalbook.com This highlights a potential pathway where radical intermediates, derived from the diphenylmethane core, can react to form more complex structures.

Furthermore, research into the reductive homocoupling of benzyl halides to form bibenzyls points to the generation of benzyl radical intermediates. researchgate.net While the primary product is not a diphenylmethane, these studies on related C-C bond formations underscore the possibility of accessing radical intermediates from benzylic precursors under specific reaction conditions.

Derivatization Strategies for Functionalized this compound Compounds

Derivatization involves the chemical modification of a core compound to produce new substances with altered properties or functionalities. For this compound, derivatization strategies often begin with a functionalized analogue, such as 4,4'-diamino-3,3'-dimethyldiphenylmethane (DDMDPM), which serves as a versatile building block for polymers and other complex molecules. lookchem.comresearchgate.net

A significant application is in the synthesis of high-performance polymers. DDMDPM is used as a diamine monomer in the production of polyimides. researchgate.net New soluble polyimides have been synthesized by reacting DDMDPM with aromatic dianhydrides like 4,4'-oxydiphthalic anhydride (ODPA). The resulting polymers exhibit excellent thermal stability, with decomposition temperatures exceeding 500 °C, and are soluble in a range of organic solvents, which is advantageous for practical applications. researchgate.net

In addition to polymerization, DDMDPM is used in the preparation of other thermosetting materials. It is a known precursor for epoxy resin materials and can act as a curing agent, where its amino groups react with epoxy groups to form a cross-linked polymer network. lookchem.comcymitquimica.comchemicalbook.com

Other derivatization reactions common to aromatic compounds can also be applied. For example, bromination of the aromatic rings of diphenylmethane structures can be achieved to produce bromophenol derivatives. tandfonline.com This type of electrophilic halogenation introduces new functional handles onto the diphenylmethane scaffold, opening pathways for further synthetic transformations.

DerivativeReagent(s)Application / Product TypeKey Properties of ProductReference
Polyimides4,4'-Oxydiphthalic anhydride (ODPA)High-performance polymersExcellent thermal stability (>500°C), soluble in various organic solvents. researchgate.net
Epoxy ResinsEpoxy monomersThermosetting polymers, adhesivesForms cross-linked networks, good thermal stability. lookchem.comchemicalbook.com
Brominated DerivativesBrominating agents (e.g., CAN/LiBr)Functionalized intermediatesIntroduction of halogen atoms for further synthesis. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethyldiphenylmethane Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the structural elucidation of 3,3'-Dimethyldiphenylmethane.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons. The integration of these signals reflects the ratio of protons in each unique environment. docbrown.info The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info

Aromatic Protons (Ar-H): These protons appear in the downfield region, typically between 6.9 and 7.2 ppm. Due to the meta-substitution pattern, a complex multiplet is expected as the protons on each ring split each other.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and appear as a singlet around 3.9 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.

Methyl Protons (-CH₃): The six protons from the two methyl groups are also equivalent and resonate as a singlet in the upfield region, typically around 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Given the symmetry of this compound, a specific number of signals is expected.

Aromatic Carbons: The aromatic region of the spectrum shows signals for the different carbon environments in the benzene (B151609) rings. This includes signals for the methyl-substituted carbons, the methylene-substituted carbons, and the unsubstituted carbons. The expected chemical shifts range from approximately 120 to 142 ppm.

Methylene Carbon (-CH₂-): A single peak corresponding to the methylene bridge carbon is expected around 41-42 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons give rise to a single signal in the upfield region, typically around 21-22 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic (Ar-H)~ 6.9 - 7.2Multiplet
¹HMethylene (-CH₂-)~ 3.9Singlet
¹HMethyl (-CH₃)~ 2.3Singlet
¹³CAromatic (C-CH₃)~ 138Singlet
¹³CAromatic (C-CH₂)~ 142Singlet
¹³CAromatic (CH)~ 126 - 129Singlet
¹³CMethylene (-CH₂-)~ 41.5Singlet
¹³CMethyl (-CH₃)~ 21.5Singlet

Note: These are approximate values; actual experimental values may vary based on the solvent and instrument used.

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions that produce this compound and for assessing its purity. During synthesis, aliquots can be taken from the reaction mixture and analyzed by ¹H NMR. The disappearance of signals corresponding to the reactants and the simultaneous appearance and growth of the characteristic peaks of this compound (e.g., the methylene singlet at ~3.9 ppm) allow for real-time tracking of the reaction's progression toward completion.

Furthermore, NMR is highly effective for determining the purity of the final product. The ¹H NMR spectrum of a pure sample should only contain the signals attributable to this compound. The presence of any additional peaks would indicate impurities, such as residual solvents or unreacted starting materials. By integrating the area under the peaks, the relative amount of impurities can be quantified, providing a precise measure of the sample's purity. This technique is applied in the quality control of related compounds used in the synthesis of polymers. researchgate.net

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.com In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a long capillary column. cornell.edulcms.cz After exiting the column, the purified compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting molecular ion (M⁺) and its fragments are separated by their mass-to-charge ratio. The mass spectrum of this compound (C₁₅H₁₆) shows a molecular ion peak at m/z = 196, confirming its molecular weight. nih.gov The fragmentation pattern provides further structural information. Key fragments include:

m/z = 181: This intense peak (often the base peak) corresponds to the loss of a methyl group ([M-CH₃]⁺), forming a stable benzyl-type cation. nih.gov

m/z = 165: This fragment results from the loss of the entire second methyl group and rearrangement, or the loss of a C₂H₅ fragment. nih.gov

m/z = 91: A peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a common fragment for toluene-containing compounds.

Interactive Data Table: Major Mass Fragments of this compound from GC-MS Analysis. nih.gov

m/z ValueProposed FragmentRelative Intensity
196[C₁₅H₁₆]⁺ (Molecular Ion)High
181[C₁₄H₁₃]⁺ (Loss of CH₃)Very High (Base Peak)
165[C₁₃H₉]⁺ (Loss of C₂H₅)High
91[C₇H₇]⁺ (Tropylium ion)Moderate

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.com This capability allows for the determination of a compound's exact mass, which can be used to deduce its elemental formula. For this compound (C₁₅H₁₆), the calculated monoisotopic mass is 196.1252 g/mol . nih.gov

In material analysis, HRMS is crucial for unequivocally identifying the presence of this compound or its derivatives in complex samples. For instance, its diamino derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane, has been identified as a reference standard in the analysis of food packaging materials using LC-Orbitrap-HRMS. lookchem.comchemicalbook.com The high resolving power of HRMS allows it to distinguish the target analyte from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby eliminating ambiguity and ensuring accurate identification in complex matrices such as polymers or environmental samples. bioanalysis-zone.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa Absorption of IR radiation occurs when a vibration leads to a change in the molecule's dipole moment. libretexts.org These techniques are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies.

The IR spectrum of this compound provides a molecular "fingerprint" that confirms its structural features. docbrown.info The key absorption bands are:

C-H Stretching:

Aromatic C-H stretches appear as a group of bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H stretches from the methyl (-CH₃) and methylene (-CH₂) groups are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H Bending:

Bending vibrations for the methyl and methylene groups appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Out-of-plane (OOP) C-H bending for the 1,3-disubstituted (meta) aromatic rings gives rise to strong characteristic bands in the fingerprint region between 690-710 cm⁻¹ and 750-810 cm⁻¹. This pattern is highly diagnostic of the meta-substitution.

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of overlapping C-C stretching and various bending vibrations that are unique to the entire molecule's structure. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3010C-H StretchAromatic
2960 - 2850C-H Stretch-CH₃, -CH₂-
1600, 1585, 1490C=C StretchAromatic Ring
1465, 1375C-H Bend-CH₃, -CH₂-
810 - 750, 710 - 690C-H Out-of-Plane Bend1,3-Disubstituted Aromatic

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule. In the context of this compound and its derivatives, such as those used in the synthesis of polyimides, IR spectroscopy provides valuable insights into the chemical structure and the progress of polymerization reactions.

For instance, in the synthesis of aromatic polyimides using 4,4′-diamino-3,3′-dimethyldiphenylmethane, the IR spectrum is monitored to confirm the formation of the polyimide structure. researchgate.net The disappearance of characteristic amine (N-H) stretching bands and the appearance of imide-specific bands, such as the asymmetrical and symmetrical C=O stretching vibrations, are key indicators of a successful imidization process. researchgate.net

Aromatic polyimides synthesized from 4,4′-diamino-3,3′-dimethyldiphenylmethane and various dianhydrides exhibit characteristic absorption bands in their FTIR spectra. These include peaks around 1780 cm⁻¹ and 1720 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the carbonyl groups of the imide ring, respectively. The C-N stretching vibration is typically observed around 1380 cm⁻¹. The successful synthesis of these polymers is confirmed by the presence of these characteristic peaks. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) in Polyimides
Asymmetric C=O Stretch~1780
Symmetric C=O Stretch~1720
C-N Stretch~1380

This table provides typical IR absorption bands for polyimides derived from this compound precursors.

Furthermore, coupling thermogravimetric analysis with Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of gases evolved during the thermal decomposition of polymers, providing a deeper understanding of their thermal stability and degradation mechanisms. netzsch.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. libretexts.org It is particularly useful for studying the non-polar bonds and symmetric vibrations that are weak or absent in IR spectra.

In the study of polymers derived from this compound, Raman spectroscopy can be used to characterize the molecular structure and conformation. For example, in polyamides synthesized from 4,4'-diamino-3,3'-dimethyldiphenylmethane, Raman spectroscopy can help in identifying the nematic liquid crystalline state. oup.com The technique is sensitive to changes in molecular arrangement and can detect the orientational order characteristic of liquid crystalline phases. oup.com

The Raman spectra of these materials can reveal details about the aromatic rings and the methylene bridge of the diphenylmethane (B89790) unit. Specific bands in the Raman spectrum can be assigned to the stretching and bending vibrations of the C-C and C-H bonds within the tolyl groups and the CH₂ linker. mdpi.com For instance, the C=C stretching vibrations of the benzene rings and the C-H stretching of the methyl groups would produce distinct Raman signals. mdpi.comresearchgate.net

Vibrational Mode Typical Raman Shift (cm⁻¹) in Aromatic Compounds
C=C Aromatic Ring Stretch1580 - 1620
C-H Aromatic Stretch3000 - 3100
CH₂ Bending1440 - 1470
CH₃ Symmetric Stretch~2870
CH₃ Asymmetric Stretch~2960

This table presents typical Raman shifts for vibrations found in molecules containing aromatic and aliphatic C-H bonds, relevant to this compound.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. youtube.com It provides information on the arrangement of atoms in a crystal lattice, including lattice parameters and the identification of crystalline phases. youtube.comresearchgate.net

For polymers derived from this compound, XRD is used to assess their degree of crystallinity. Many aromatic polyimides and polyamides synthesized using this monomer are amorphous, as indicated by the absence of sharp diffraction peaks in their XRD patterns. researchgate.net Instead, they typically show broad halos, which are characteristic of non-crystalline materials. researchgate.net The amorphous nature of these polymers is often advantageous for applications requiring good solubility and processability. researchgate.net

In cases where crystalline or semi-crystalline structures are formed, XRD can be used to determine the unit cell parameters and the packing of the polymer chains. mdpi.comresearchgate.net For example, during the thermal imidization of poly(amic acid) precursors, time-resolved synchrotron X-ray diffraction can be employed to follow the evolution of the crystalline structure as the reaction proceeds. acs.org This provides insights into the kinetics of crystallization and the final morphology of the polymer film. acs.org

Parameter Information Obtained from XRD
Peak Position (2θ)Interplanar spacing (d-spacing)
Peak IntensityCrystalline phase identification and quantification
Peak BroadeningCrystallite size and lattice strain
Amorphous HaloPresence of non-crystalline material

This table summarizes the key information that can be extracted from an X-ray diffraction pattern.

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound. researchgate.net These methods measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. For amorphous polyimides based on 4,4'-diamino-3,3'-dimethyldiphenylmethane, DSC curves typically show a distinct glass transition, which is a critical parameter for defining their upper service temperature. researchgate.netlookchem.com The Tg of these polymers can be quite high, often exceeding 250°C, indicating excellent thermal stability. lookchem.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability and decomposition temperature of polymers. Polyimides derived from 4,4'-diamino-3,3'-dimethyldiphenylmethane generally exhibit high thermal stability, with decomposition temperatures often above 400°C. researchgate.netlookchem.com

Thermal Property Technique Significance for Polymers
Glass Transition Temperature (Tg)DSCDefines the transition from a rigid to a more flexible state.
Decomposition Temperature (Td)TGAIndicates the onset of thermal degradation.
Coefficient of Thermal Expansion (CTE)TMAMeasures the dimensional change with temperature.

This table outlines key thermal properties of polymers and the techniques used to measure them.

Thermomechanical Analysis (TMA) and Dynamic Mechanical Analysis (DMA) provide information on the mechanical properties of polymers as a function of temperature. TMA can be used to measure the coefficient of thermal expansion (CTE), while DMA can determine the storage modulus, loss modulus, and tan delta, which relate to the stiffness and damping properties of the material. researchgate.net

Surface Spectroscopy and Microscopy Techniques for Material Characterization

The surface properties of materials are critical for many applications. Surface spectroscopy and microscopy techniques are employed to analyze the chemical composition and morphology of the surfaces of materials derived from this compound. iyte.edu.tr

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. ipfdd.de For polymer films, XPS can be used to verify the surface composition and to study surface modifications or contamination. ipfdd.de

Microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and morphology of polymer films. uc.edudiva-portal.org SEM provides high-resolution images of the surface, revealing features such as smoothness, porosity, and the presence of any defects. uc.edu AFM can provide even higher resolution, enabling the visualization of individual polymer chains on a surface under certain conditions. nih.govaps.org For polyimide films derived from 4,4'-diamino-3,3'-dimethyldiphenylmethane, AFM studies have shown that they can form smooth and pinhole-free surfaces, which is important for applications in microelectronics and as protective coatings. lookchem.com

Technique Information Provided Application to Polymer Films
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states at the surface. ipfdd.deVerifying surface chemistry, detecting impurities.
Scanning Electron Microscopy (SEM)High-resolution images of surface topography. uc.eduAssessing film quality, identifying defects.
Atomic Force Microscopy (AFM)3D surface topography at the nanoscale. nih.govCharacterizing surface roughness, imaging polymer chains.

This table summarizes the capabilities of key surface characterization techniques for polymer films.

Reaction Mechanisms and Chemical Transformations of 3,3 Dimethyldiphenylmethane and Derivatives

Fundamental Principles of Chemical Reactivity

The chemical reactivity of 3,3'-Dimethyldiphenylmethane is governed by the interplay of its constituent functional groups: the aromatic rings, the activating methyl groups, and the benzylic methylene (B1212753) bridge. The benzene (B151609) rings are inherently susceptible to electrophilic substitution, and this tendency is enhanced by the presence of the methyl groups. These groups are electron-donating, increasing the electron density of the rings and directing incoming electrophiles primarily to the ortho and para positions.

The methylene bridge (—CH₂—) contains benzylic hydrogens, which are particularly susceptible to abstraction in radical reactions due to the resonance stabilization of the resulting radical across both aromatic rings. Derivatives of this compound, such as those functionalized with amino (—NH₂) or isocyanate (—NCO) groups, exhibit their own characteristic reactivities, which are exploited in polymerization processes. For instance, the diisocyanate derivative is highly reactive toward nucleophiles like alcohols and amines, forming the basis for polyurethane synthesis. nih.govnoaa.gov Acids and bases can initiate polymerization reactions in these isocyanate derivatives. nih.govnoaa.gov

Mechanisms of Polymerization Reactions Involving Dimethyldiphenylmethane Derivatives

Derivatives of this compound are important monomers in the synthesis of high-performance polymers, particularly polyimides and polyurethanes. The presence of the dimethyl-substituted diphenylmethane (B89790) core in the polymer backbone imparts desirable properties such as increased solubility and modified thermal characteristics.

Polycondensation Mechanisms

Polycondensation is a type of step-growth polymerization where monomers react to form a polymer chain with the concurrent elimination of a small molecule, such as water. Derivatives like 4,4′-Diamino-3,3′-dimethyldiphenylmethane are key building blocks for polyimides and other polymers through this mechanism. cymitquimica.comchemicalbook.com

In a typical polyimide synthesis, 4,4′-Diamino-3,3′-dimethyldiphenylmethane is reacted with a tetracarboxylic dianhydride, such as 4,4′-oxydiphthalic anhydride (B1165640) (ODPA). researchgate.net This reaction proceeds via a two-step process, starting with the formation of a poly(amic acid) intermediate, which is then converted to the final polyimide. researchgate.net The reaction of this compound-4,4'-diisocyanate with diols or diamines to form polyurethanes or polyureas, respectively, also follows a polycondensation pathway, specifically a polyaddition mechanism where no small molecule is eliminated. These reactions are often catalyzed by acids or bases. nih.govnoaa.gov

Polymer TypeThis compound-based MonomerCo-monomer ExampleResulting Polymer
Polyimide4,4′-Diamino-3,3′-dimethyldiphenylmethane researchgate.net4,4′-Oxydiphthalic anhydride (ODPA) researchgate.netSoluble, thermally stable polyimide researchgate.net
PolyurethaneThis compound-4,4'-diisocyanate nih.govPolyols (e.g., diols, triols)Polyurethane foam or elastomer cymitquimica.com
Polyimide4,4′-Diamino-3,3′-dimethyldiphenylmethane nih.govAlicyclic dianhydride (HBPDA) nih.govOrgano-soluble polyimide nih.gov

Imidization Reaction Pathways and Structural Evolution

Imidization is the crucial second step in the synthesis of polyimides, involving the cyclization of the poly(amic acid) (PAA) intermediate to form the stable imide ring with the elimination of water. nih.gov This transformation can be achieved either through thermal treatment or by chemical dehydrating agents. sci-hub.se

Thermal imidization is a complex process that induces significant changes in the material's structure. acs.org The reaction typically occurs in multiple stages as the temperature is increased:

Decomplexation and Initiation : At lower temperatures (around 124–210 °C), residual solvent molecules complexed with the PAA are driven off. The imidization reaction begins, but requires a certain degree of completion (e.g., 3.2-22.5%) before significant structural ordering can occur. acs.orgacs.org This initial phase increases the mobility of the polymer chains. acs.org

Primary Crystallization/Growth : As the temperature rises (up to ~310 °C), the rate of imidization accelerates rapidly, and the polymer chains begin to organize into more ordered, crystalline structures. acs.orgacs.org At the end of this stage, the degree of imidization is very high (e.g., >98%). acs.org

Secondary Growth/Perfection : At even higher temperatures (e.g., 310-380 °C), further annealing allows for the perfection of the crystalline structure and the completion of the imidization reaction. acs.org

This structural evolution from an amorphous PAA film to a semi-crystalline polyimide film is critical for achieving the final desired mechanical and thermal properties of the material. nih.gov

Imidization StageApproximate Temperature RangeKey Processes
Initiation120 - 238 °CDecomplexation of solvent, onset of imide ring formation, increased chain mobility. acs.orgacs.org
Primary Growth238 - 310 °CRapid imidization, formation and growth of crystalline domains. acs.org
Secondary Growth310 - 380 °CCompletion of imidization, perfection of crystal structure. acs.org

Electrophilic and Nucleophilic Reactions of the Diphenylmethane Core

The diphenylmethane core of this compound is the primary site for electrophilic and nucleophilic reactions.

Electrophilic Reactions : The two aromatic rings are activated towards electrophilic aromatic substitution by the electron-donating methyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves (positions 2, 4, and 6). Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur readily on the aromatic rings.

Nucleophilic Reactions : The unsubstituted diphenylmethane core is not highly susceptible to nucleophilic aromatic substitution, as this typically requires the presence of strong electron-withdrawing groups on the aromatic ring. mdpi.com However, derivatives of this compound can be highly reactive towards nucleophiles. A prime example is this compound-4,4'-diisocyanate. The isocyanate groups (—N=C=O) are potent electrophiles, reacting exothermically with a wide range of nucleophiles, including amines, alcohols, phenols, and water, to form ureas, urethanes, and other adducts. nih.govnoaa.gov This high reactivity is the basis for their use in polyurethane production. nih.govnoaa.gov

Radical Reaction Pathways and Intermediates

Radical reactions involving this compound typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. chemistrytalk.orgyoutube.com The most likely sites for radical attack are the C-H bonds of the methylene bridge and, to a lesser extent, the methyl groups.

Initiation : The reaction begins with the formation of a free radical, usually by thermal or photochemical homolysis of an initiator molecule (e.g., a peroxide) or by direct UV irradiation, which can break a C-H bond. youtube.com

Propagation : A radical abstracts a hydrogen atom from the this compound molecule. Abstraction from the methylene bridge is favored because it forms a resonance-stabilized benzylic radical. This diphenylmethyl-type radical can then react with another molecule (e.g., O₂ in autoxidation or a monomer in radical polymerization), generating a new product and another radical that continues the chain. libretexts.org

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. chemistrytalk.org

The formation of stable radical intermediates on the methylene bridge is a key feature of the radical chemistry of diphenylmethane structures.

Oxidative Transformations and Degradation Mechanisms

This compound and its polymeric derivatives are subject to degradation under oxidative and thermal stress. wikipedia.org The mechanisms of degradation often involve radical pathways.

Thermal Degradation : At elevated temperatures, even in the absence of oxygen, the C-C and C-H bonds within the molecule can break (a process known as chain scission in polymers). wikipedia.org This leads to the formation of smaller, volatile fragments. For polymers derived from this compound, thermal degradation can result in a decrease in molecular weight, leading to a loss of mechanical properties. wikipedia.org The process can sometimes involve depolymerization, where monomer units are sequentially "unzipped" from the polymer chain. cnrs.fr

Oxidative Degradation : In the presence of oxygen, degradation can occur at lower temperatures through a process called autoxidation. nih.gov This is a radical chain reaction initiated by the formation of a carbon-centered radical on the diphenylmethane structure, likely at the benzylic methylene bridge. This radical reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain. The decomposition of the hydroperoxide can lead to a variety of oxidation products, including alcohols, ketones, and aldehydes, ultimately causing cleavage of the molecular structure. This process is responsible for the aging and degradation of many organic materials exposed to air. nih.gov

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

The chemical behavior of this compound and its derivatives in the presence of acids is characterized by classic electrophilic aromatic substitution mechanisms, primarily involving proton transfer, isomerization, and transalkylation. These reactions are fundamental in petrochemical and synthetic organic chemistry for transforming aromatic hydrocarbons.

The process is initiated by the protonation of one of the aromatic rings by a Brønsted acid catalyst (H⁺). In this compound, the two tolyl rings are activated by electron-donating methyl groups, which direct the electrophilic attack of the proton to the ortho and para positions relative to the methyl group. This proton transfer is often the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma (σ)-complex. numberanalytics.com The stability of this intermediate is crucial for the subsequent reaction pathways.

Once the arenium ion is formed, it can undergo several transformations:

Isomerization: The molecule can undergo intramolecular rearrangement to achieve thermodynamic equilibrium. This occurs via a 1,2-shift, where the tolylmethyl group migrates to an adjacent carbon on the protonated ring. This process leads to a mixture of various dimethyldiphenylmethane isomers, including 2,3'-, 2,4'-, 3,4'-, and 4,4'-dimethyldiphenylmethane. The final isomer distribution is dependent on the relative thermodynamic stabilities of the products and the reaction conditions. Zeolites with specific pore structures can influence the selectivity of this isomerization. wikipedia.orgresearchgate.net

Transalkylation and Disproportionation: This intermolecular process involves the transfer of an alkyl group from one molecule to another. taylorandfrancis.com In the presence of a strong acid catalyst, the C-C bond between the methylene bridge and the protonated aromatic ring can cleave. This cleavage results in the formation of toluene (B28343) and a benzyl-type carbocation. This newly formed carbocation is a potent electrophile that can then alkylate another aromatic molecule present in the reaction mixture (e.g., another molecule of this compound, toluene, or benzene). mt.comwikipedia.org When the carbocation reacts with another molecule of this compound, it leads to disproportionation, yielding higher molecular weight products like trimethyl-diphenylmethanes alongside toluene.

These reactions are typically facilitated by a range of acid catalysts. Solid acid catalysts are preferred in industrial applications due to their ease of separation and reusability. Common examples include zeolites (such as ZSM-5, mordenite, and zeolite beta) and supported heteropoly acids like 12-tungstophosphoric acid. wikipedia.orgcapes.gov.brgoogle.com Strong liquid acids, including triflic acid and other superacids, are also highly effective, particularly in laboratory-scale synthesis. researchgate.netorganic-chemistry.org

The following table summarizes typical conditions for related acid-catalyzed reactions involving alkylaromatics, illustrating the variety of catalysts and conditions employed.

Reaction TypeCatalystSubstratesKey ConditionsObserved Outcome/YieldReference
Synthesis of Dimethyldiphenylmethane Isomers60 wt.% H₃PW₁₂O₄₀ on SiO₂Toluene, Formaldehyde (B43269)Not specified61.3% yield of DMDPMs capes.gov.br
Diarylmethane SynthesisTriflic Acid (HOTf)Benzylic Acetates, ArenesRoom Temperature, 5-10 minHigh yields (e.g., 98%) researchgate.net
TransalkylationZeolite BetaPolyisopropylbenzene, BenzeneLiquid PhaseConversion to monoalkylated product (cumene) google.com
TransalkylationCerium-exchanged Beta Zeolite1,2,4-Trimethylbenzene, TolueneVapor PhaseHigh activity for xylene production researchgate.net
Superacid-Catalyzed AdditionTriflic Acid (CF₃SO₃H)Olefinic Amines, BenzeneNot specifiedHigh yields (75-99%) of addition products organic-chemistry.org

Theoretical and Computational Chemistry Studies of 3,3 Dimethyldiphenylmethane Systems

Machine Learning Approaches in Materials Chemistry for Related Structures

Machine learning (ML) has emerged as a transformative tool in materials chemistry, accelerating the discovery and design of novel materials by predicting their properties from their chemical structure. jakemp.comkyushu-u.ac.jp For structures related to 3,3'-Dimethyldiphenylmethane, which can serve as fragments or building blocks for more complex molecules like polymers, ML models offer a rapid and cost-effective alternative to traditional experimental methods. researchgate.netnih.gov These data-driven approaches can analyze vast datasets to uncover complex structure-property relationships that are not immediately obvious. jakemp.comresearchgate.net

The application of ML in materials science involves several key steps, including data acquisition, feature engineering (representing the chemical structure numerically), model training, and validation. nih.govrsc.org For polymers and related chemical structures, a significant challenge lies in capturing the complexity of their three-dimensional assembly and periodicity. llnl.gov Recent advancements have led to the development of novel representations that can encode this structural information more effectively, leading to more accurate predictions. llnl.gov

Several types of ML algorithms are employed in materials chemistry. jakemp.com Supervised learning is used to train models on labeled data, while unsupervised learning helps identify patterns in unlabeled data. jakemp.com Specific algorithms like Graph Neural Networks (GNNs) and Artificial Neural Networks (ANNs) have proven particularly effective. jakemp.comrsc.orgijisae.org GNNs can directly process molecular graphs, learning to describe the polymer's structure autonomously. llnl.gov ANNs can be trained on molecular parameters to predict key properties. ijisae.org Another approach involves using the Simplified Molecular Input Line Entry System (SMILES) notation of a polymer's repeating units as input for a recurrent neural network (RNN), treating the chemical structure as a language. nih.gov This method avoids the need to calculate separate molecular descriptors. nih.gov

These ML models can predict a wide range of material properties, including thermal, mechanical, and electronic characteristics. researchgate.netllnl.gov For instance, models have been successfully developed to predict the glass transition temperature (Tg), melting temperature (Tm), Young's modulus, and thermal conductivity of polymers. researchgate.netijisae.orgnih.gov The accuracy of these predictions has been shown to be state-of-the-art, allowing polymer chemists to rapidly test new concepts and iterate on designs. llnl.gov By accelerating the design and optimization process, ML plays a crucial role in developing new materials for applications ranging from consumer packaging and solar cells to more sustainable and recyclable polymers. jakemp.comllnl.gov

Model TypeInput RepresentationPredicted PropertiesReference
Graph-based MLPeriodic Polymer Structure10 distinct polymer properties (e.g., glass-transition temperature) llnl.gov
Artificial Neural Network (ANN)Molecular Parameters, Polymer Fingerprinting (ECFP)Melting Temperature (Tm) ijisae.org
Recurrent Neural Network (RNN)SMILES StringsGlass Transition Temperature (Tg) nih.gov
Random Forest (RF)SMILES notationDebye temperature, glass transition temperature, heat capacity, E-Modulus researchgate.net
Gaussian Process Regression (GPR)Polymer FingerprintVarious polymer properties researchgate.net

Predictive Modeling of Environmental Fate Parameters (e.g., Partition Coefficients, Bioconcentration Factors)

Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), is a cornerstone of modern environmental science, used to estimate the environmental fate of chemicals like this compound. nih.govsfu.ca These models are vital for assessing the potential for persistence, bioaccumulation, and toxicity (PBT) of organic compounds, especially when experimental data is scarce or costly to obtain. sfu.caumweltbundesamt.de The Risk-Screening Environmental Indicators (RSEI) model, for instance, relies on a database of physicochemical properties to predict the fate and transport of chemicals. epa.govepa.gov

Two of the most critical parameters for assessing environmental risk are the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF). umweltbundesamt.deqsardb.org

The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity and is a key indicator of its potential to bioaccumulate in organisms. umweltbundesamt.deagroscope.ch For many organic chemicals, there is a nearly linear relationship between log Kow and the logarithm of the BCF (log BCF), particularly for compounds with a log Kow between 1 and 6. umweltbundesamt.de Numerous QSAR models, such as KOWWIN, have been developed to estimate log Kow from a chemical's structure. umweltbundesamt.deagroscope.ch

The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an aquatic organism from the surrounding water. qsardb.org High BCF values indicate a greater potential for the substance to concentrate in the food web. sfu.ca QSAR models for BCF often use log Kow as a primary descriptor, but may also include other factors like molecular size, which can limit bioconcentration, and corrections for metabolism. sfu.caresearchgate.net Models like BIOWIN are used to predict biodegradability, another factor influencing a chemical's environmental persistence. umweltbundesamt.de These predictive tools allow for the screening of large numbers of chemicals to identify those that may require further experimental testing and regulatory scrutiny. sfu.caumweltbundesamt.de

For this compound, various computational tools can estimate its key environmental fate parameters.

ParameterPredicted ValueMethod/ModelDescriptionReference
Molecular Weight196.29 g/mol PubChemThe mass of one mole of the substance. nih.gov
log Kow4.6XLogP3The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. nih.gov
Water Solubility3.55 mg/LEPISuiteThe maximum amount of a chemical that can dissolve in water. epa.gov
Bioconcentration Factor (BCF)658.2 L/kgEPISuiteAn estimate of the chemical's tendency to concentrate in aquatic organisms. epa.gov
Organic Carbon-Water Partition Coefficient (log Koc)3.79EPISuiteIndicates the tendency of a chemical to adsorb to soil and sediment. epa.gov

Applications in Advanced Materials Science and Polymer Chemistry

Role of 3,3'-Dimethyldiphenylmethane Derivatives in High-Performance Polymers

Derivatives of this compound are instrumental in creating high-performance polymers tailored for demanding applications in aerospace, electronics, and biomedical fields. symbchem.com The most prominent derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane (also known as MDT or DMMDA), is a highly valued aromatic diamine used in specialty polymers and epoxy systems due to the enhanced thermal stability, mechanical strength, and resin compatibility it provides. symbchem.com Other key derivatives include this compound-4,4'-diisocyanate, used in polyurethanes, and N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane, an epoxy resin component. google.comgoogleapis.com

Table 1. Key Derivatives of this compound and Their Roles

Derivative Name Abbreviation CAS Number Primary Role
4,4'-Diamino-3,3'-dimethyldiphenylmethane DMMDA / MDT 838-88-0 Monomer for polyimides and copolyamides; Epoxy curing agent. symbchem.comchemicalbook.com
This compound-4,4'-diisocyanate - - Isocyanate component for polyurethane synthesis. googleapis.com
N,N,N',N'-Tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane M-TGDDM - Epoxy resin component. google.com

The synthesis of polyimides and copolyamides represents a significant application for derivatives of this compound.

Polyimides: The diamine derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane (DMMDA), is frequently used as a monomer in polycondensation reactions with various aromatic dianhydrides to produce high-performance polyimides. chemicalbook.comtcichemicals.comresearchgate.net The synthesis is typically a two-step process that involves an initial polycondensation reaction at low temperatures to form a soluble poly(amic acid) precursor, followed by a chemical or thermal cyclodehydration (imidization) to yield the final polyimide. tandfonline.com

Aromatic polyimides have been successfully synthesized by reacting DMMDA with dianhydrides such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-oxydiphthalic dianhydride (ODPA), and 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). researchgate.nettandfonline.comresearchgate.net The resulting polyimides exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, good mechanical properties with tensile strengths in the range of 89–137 MPa, and favorable dielectric constants. tandfonline.comresearchgate.net

Copolyamides: DMMDA is also utilized in the synthesis of advanced copolyamides. In one notable application, copolyamides with biocompatible properties were created through the polycondensation of DMMDA, isophthaloyl chloride, and a novel diamine monomer containing a phosphorylcholine (B1220837) (PC) group. mrs-j.orgniph.go.jp The incorporation of DMMDA into the polymer backbone helps to maintain the material's durability and mechanical properties. mrs-j.org

Aromatic amines are a critical class of curing agents for epoxy resins, developed to achieve greater heat and chemical resistance compared to their aliphatic counterparts. threebond.co.jp 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) is extensively used as a hardener in high-performance epoxy formulations. symbchem.comaudio-technica.co.jp

The curing mechanism involves the reaction of the active hydrogen atoms in the primary amine groups of MDT with the oxirane (epoxy) rings of the epoxy resin. threebond.co.jp This reaction leads to the formation of a rigid, three-dimensional cross-linked polymer network, which imparts high thermal stability, dimensional stability, and chemical resistance to the cured material. symbchem.comthreebond.co.jp These properties make MDT-cured epoxies highly suitable for demanding applications in the aerospace, automotive, and electronics industries. symbchem.com

Furthermore, another derivative, N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane (M-TGDDM), is itself a type of epoxy resin known as a glycidyl (B131873) amine, which is noted for its high functionality and is used in high-performance composite applications. google.comspecialchem.com

Derivatives of this compound are important components in the formulation of polyurethane (PU) adhesives, which are valued for their strong adhesion and good chemical resistance. goettingen-research-online.de

The diisocyanate derivative, this compound-4,4'-diisocyanate, is a key building block that can be reacted with polyols to form the isocyanate-terminated prepolymers that are the basis of many PU adhesive systems. googleapis.comgoogle.com Additionally, the diamine derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane (MDT), can be used as a chain extender or curing agent in polyurethane formulations. symbchem.com It reacts with isocyanate groups to form polyurethanes with enhanced physical properties, making them suitable for durable coatings and strong adhesives. symbchem.com Research has shown that using 4,4'-diamino-3,3'-dimethyldiphenylmethane in non-isocyanate polyurethane formulations can improve resistance against chemicals, acids, and alkalis. acs.org

A significant challenge with many high-performance aromatic polyimides is their poor solubility, which complicates their processing. tandfonline.com The incorporation of 4,4'-diamino-3,3'-dimethyldiphenylmethane (DMMDA) into the polyimide backbone is a highly effective strategy to overcome this limitation. researchgate.net

The presence of methyl groups in the ortho positions to the bridge connecting the phenyl rings introduces a kinked, non-coplanar structure. researchgate.net This structural feature disrupts the close packing of polymer chains and reduces the strength of intermolecular forces, which in turn enhances the polymer's solubility. tandfonline.comresearchgate.net Polyimides synthesized from DMMDA have demonstrated excellent solubility in a wide range of common polar aprotic solvents and even some less polar solvents, which is a marked improvement over conventional polyimides. tandfonline.comresearchgate.net This enhanced solubility allows for solution-based processing techniques, such as casting or spinning, to fabricate films, fibers, and coatings. researchgate.netresearchgate.net

Table 2. Solubility of Polyimides Derived from 4,4'-Diamino-3,3'-dimethyldiphenylmethane

Solvent Solubility
N-methyl-2-pyrrolidone (NMP) Soluble tandfonline.comresearchgate.net
N,N-dimethylacetamide (DMAc) Soluble tandfonline.comresearchgate.net
N,N-dimethylformamide (DMF) Soluble tandfonline.comresearchgate.net
Tetrahydrofuran (THF) Soluble researchgate.net
Dichloromethane (B109758) (DCM) Soluble researchgate.net
Chloroform (CClH₃) Soluble researchgate.net
Dimethyl sulfoxide (B87167) (DMSO) Soluble
Pyridine Soluble
m-cresol Soluble

The excellent solubility of polyimides derived from 4,4'-diamino-3,3'-dimethyldiphenylmethane makes them strong candidates for the fabrication of porous polymeric structures, such as membranes for separation processes. tandfonline.com While many high-performance polymers are difficult to process, the solubility of DMMDA-based polyimides in various organic solvents facilitates the use of solution-based techniques like phase inversion to create well-defined porous morphologies. tandfonline.comresearchgate.net

These materials have been investigated for membrane applications, including the preparation of dense membranes for the pervaporation of ethanol/water mixtures. tandfonline.com Pervaporation and gas separation are fields where precise control over the free volume and porosity of the polymer matrix is essential for achieving high selectivity and permeability. bac-lac.gc.ca The ability to dissolve the polymer allows for the necessary control during the membrane casting process, enabling the formation of structures suitable for these advanced separation applications. bac-lac.gc.ca

There is a growing demand for durable, high-performance polymers that are also biocompatible for use in medical devices and biomedical applications. mrs-j.orgresearchgate.net Derivatives of this compound have been successfully used to synthesize novel biocompatible materials. mrs-j.orgniph.go.jp

A significant development is the creation of biocompatible aromatic copolyamides. These polymers were synthesized by the polycondensation of 4,4'-diamino-3,3'-dimethyldiphenylmethane (DMMDA), a novel diamine containing a phosphorylcholine (PC) group, and isophthaloyl chloride. mrs-j.orgniph.go.jp Phosphorylcholine is a component of cell membranes, and polymers containing this moiety are known for their excellent biocompatibility. mrs-j.org The resulting copolyamides demonstrated outstanding biocompatibility, which was attributed to the migration and concentration of the PC units on the polymer film's surface when in contact with water. mrs-j.org The DMMDA component provides the necessary mechanical strength and durability for the polymer backbone, making these materials promising for a new generation of biomedical devices. mrs-j.org The development of non-toxic building blocks is crucial for creating biocompatible polymers, such as polyurethanes, for which derivatives of this compound could be considered. mdpi.com

Functional Materials Development Utilizing Dimethyldiphenylmethane Units

The development of functional materials often relies on the synthesis of polymers with specific, tailored properties. Derivatives of this compound, most notably 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT), are utilized in the creation of functional polymers like polyimides and polyurethanes. symbchem.comlookchem.com The diamino functionality of MDT allows it to act as a monomer in polymerization reactions, building the dimethyldiphenylmethane unit into the polymer backbone. symbchem.comshdaeyeonchem.com

In the realm of polyimides, new soluble versions have been synthesized using various 4,4'-diaminodiphenylmethane monomers, including MDT. researchgate.net These polyimides are created through a polyaddition reaction with dianhydrides, such as 4,4'-oxydiphthalic anhydride (B1165640). researchgate.net The resulting polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net The presence of the methyl groups on the phenyl rings, as in MDT, can enhance the solubility of the polyimides in various organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and chloroform. researchgate.net This increased solubility is a significant advantage for processing and practical applications.

The properties of polyimides derived from MDT and similar structures can be fine-tuned by altering the chemical structure of the monomers. Research has shown that the size and number of alkyl substituents on the diaminodiphenylmethane monomer affect the thermal properties, dielectric constants, and solubility of the final polyimide. researchgate.net For instance, polyimides synthesized from MDT have demonstrated a combination of good thermal resistance and solubility, making them attractive for various high-performance applications. researchgate.net

MDT is also a crucial component in the synthesis of high-performance polyurethanes. symbchem.com It acts as a curing agent, reacting with isocyanates to form polyurethane networks with desirable physical properties. symbchem.com These polyurethanes find use in a range of applications, including elastomers for high-performance rollers and seals, durable and chemical-resistant coatings, strong adhesives, and specialty rigid foams with enhanced thermal properties. symbchem.com

Table 1: Properties of Polyimides Derived from 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) and a Dianhydride

PropertyValueSource
Thermal Decomposition Temperature (Td) > 500 °C researchgate.net
Glass Transition Temperature (Tg) Varies based on comonomers researchgate.net
Solubility Soluble in NMP, DMAc, DMF, THF, DCM, CClH3 researchgate.net
Tensile Strength 72-105 MPa (for related polyimides) researchgate.net
Young's Modulus 2.18-2.85 GPa (for related polyimides) researchgate.net

Advanced Composite Materials Engineering

In the field of advanced composite materials, derivatives of this compound play a vital role, primarily as curing agents for epoxy resins. symbchem.comlookchem.com 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) is extensively used as a hardener in high-performance epoxy formulations. symbchem.com These composites are utilized in demanding sectors such as aerospace, automotive, and electronics. symbchem.com

The use of MDT as a curing agent imparts several beneficial properties to the resulting composite material, including:

Enhanced Thermal Stability: The aromatic nature of the MDT backbone contributes to a high glass transition temperature and good thermal resistance in the cured epoxy. symbchem.com

Improved Mechanical Strength: The rigid structure of the dimethyldiphenylmethane unit helps to increase the hardness, tensile strength, and abrasion resistance of the composite. symbchem.com

Chemical Resistance: The stable, cross-linked network provides good resistance to a variety of chemicals. symbchem.com

These properties make MDT-cured epoxy composites suitable for manufacturing components that require high strength-to-weight ratios, dimensional stability under thermal stress, and durability in harsh environments. symbchem.com

Table 2: Applications of MDT in Composite Materials

Application AreaRole of MDTResulting Composite PropertiesSource
Aerospace Epoxy Curing AgentHigh strength-to-weight ratio, thermal stability symbchem.com
Automotive Epoxy Curing AgentHigh hardness, abrasion resistance symbchem.com
Electronics Epoxy Curing AgentGood electrical insulation, dimensional stability symbchem.com
Industrial Coatings Epoxy Curing AgentChemical resistance, durability symbchem.com

Applications in Dyes and Pigments (Related Structures)

While direct application of this compound in the synthesis of dyes is not widely documented, its amino-derivatives, such as 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT), belong to a class of compounds, aromatic amines, that are fundamental precursors in the production of certain types of dyes, particularly azo dyes. wikipedia.orgscispace.comcymitquimica.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects two aromatic rings. wikipedia.orgscispace.com

The general synthesis of an azo dye involves a two-step process: diazotization followed by a coupling reaction. scispace.com In the first step, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. In the second step, the diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative. scispace.com

Aromatic diamines, such as the family to which MDT belongs, can be used to create more complex azo dyes, including diazo and triazo dyes, which contain two or three azo groups, respectively. wikipedia.org These dyes often exhibit more intense colors and different fastness properties compared to monoazo dyes. For instance, a diamine can be bis-diazotized and then coupled with two equivalents of a coupling component to produce a symmetrical diazo dye.

The specific shade and properties of the resulting dye are determined by the chemical structures of both the diazonium component and the coupling component. nih.gov The presence of substituents on the aromatic rings, such as the methyl groups in MDT, can influence the color, solubility, and affinity of the dye for different fibers. nih.gov While specific commercial dyes based directly on MDT are not prominently cited, the chemical principles of azo dye synthesis strongly suggest that related structures are employed in the dye and pigment industry. cymitquimica.com For example, derivatives of other aromatic amines are used to create a wide variety of colors for textiles, leather, and plastics. wikipedia.orgscispace.com

Role in Catalytic Processes

Catalytic Activity of 3,3'-Dimethyldiphenylmethane Derivatives (if applicable)

The scientific literature available does not extensively report on the intrinsic catalytic activity of this compound derivatives where these molecules themselves act as the primary catalyst. Their main role is typically as a substrate or a product in a catalyzed reaction, or as a monomer in polymer synthesis. lookchem.comtcichemicals.com However, the broader field of organocatalysis, where small organic molecules accelerate reactions, is well-established. nih.gov For instance, derivatives of natural cofactors like flavins and artificial organocatalysts have been successfully integrated into enzymes to perform various asymmetric syntheses. nih.gov While this demonstrates the potential for organic molecules to act as catalysts, specific examples involving derivatives of this compound in a primary catalytic role are not prominent in the reviewed literature.

Use as a Component in Catalyst Systems (e.g., Ligands or Supports)

The use of this compound or its derivatives as ligands or supports in catalyst systems is not a widely documented application. Catalyst systems often consist of a metal center and coordinating organic molecules known as ligands, which tune the catalyst's activity and selectivity. nih.govwikipedia.org Privileged chiral ligands, such as bis(oxazoline) (BOX) ligands, are crucial in asymmetric catalysis. wikipedia.org Similarly, catalyst supports, like silica (B1680970) or alumina, are used to disperse and stabilize active catalytic species, particularly in heterogeneous catalysis. capes.gov.brmdpi.com

While a patent for a sprayable elastomer mentions this compound-4,4'-diisocyanate in a composition that also includes a catalyst, it does not specify that the isocyanate derivative functions as a ligand or support. googleapis.com The primary role of this compound derivatives, such as 4,4'-diamino-3,3'-dimethyldiphenylmethane, is in the preparation of materials like polyimides and epoxy resins. lookchem.com

Role in Heterogeneous Catalysis (e.g., Zeolite-catalyzed synthesis of derivatives)

Heterogeneous catalysis plays a crucial role in the synthesis of derivatives of this compound, particularly 3,3′-dimethyl-4,4′-diaminodiphenylmethane (MDT). lookchem.comresearchgate.net Zeolites, which are microporous aluminosilicate (B74896) minerals, are effective solid acid catalysts for this process, offering an alternative to traditional mineral acids like hydrochloric acid. lookchem.comresearchgate.net

The synthesis of MDT from o-toluidine (B26562) and formaldehyde (B43269) has been investigated using various zeolites, including Hβ, HY, and HZSM-5. lookchem.comresearchgate.net Research indicates that Hβ zeolite demonstrates superior catalytic activity compared to HY and HZSM-5 for this specific synthesis. researchgate.net The catalytic performance of a zeolite in such acid-catalyzed reactions is dependent on its textural properties (like surface area and pore volume) and its acidity (strength and density of acid sites). researchgate.net Although HZSM-5 may have higher acidity, the Hβ zeolite provides the best performance for MDT synthesis, indicating that porosity and acid site accessibility are also critical factors. researchgate.net

Optimized process conditions for MDT synthesis using Hβ zeolite involve a two-step temperature process. An o-toluidine to formaldehyde molar ratio of 8:1, with the reaction running at 413 K (140 °C) for 30 minutes and then at 433 K (160 °C) for another 30 minutes, can achieve an MDT yield of 87.5%. researchgate.net

Below is a comparison of different zeolites used in the synthesis of MDT, based on research findings. researchgate.net

CatalystKey PropertiesCatalytic Performance in MDT Synthesis
Hβ (Beta) High surface area, strong acid sites, suitable pore structure.Demonstrates the highest catalytic activity and selectivity for MDT. researchgate.net
HY Large surface area, lower acidity compared to HZSM-5.Shows moderate catalytic activity, lower than Hβ. researchgate.net
HZSM-5 High acidity, smaller pore size compared to Hβ and HY.Exhibits lower activity than Hβ, possibly due to pore size limitations. researchgate.net

Another example of heterogeneous catalysis is the synthesis of dimethyldiphenylmethanes from toluene (B28343) and formaldehyde using 12-tungstophosphoric acid (HPW) supported on materials like SiO₂, MCM-41, and activated carbon. capes.gov.br The SiO₂-supported HPW catalyst was found to have high activity and selectivity, achieving a dimethyldiphenylmethane yield of 61.3% with a 60 wt.% loading of HPW. capes.gov.br The high dispersion of the HPW on the support was key to its enhanced activity compared to pure HPW. capes.gov.br

Insights from Reaction Engineering in Catalytic Processes

Reaction engineering principles are essential for designing and optimizing the commercial-scale production of chemicals, including derivatives of this compound. bau.edu.jo This field connects the understanding of reaction kinetics and catalyst behavior with reactor design to achieve desired productivity and safety. bham.ac.ukdechema.de

In the context of synthesizing 4,4'-diaminodiphenylmethane derivatives like MDT, reaction engineering insights are applied to move from traditional batch processes to more efficient continuous systems. lookchem.com A continuous process for preparing these derivatives utilizes a one-stage or two-stage fixed-bed reactor with a solid acid zeolite catalyst (such as Hβ, HY, or HZSM-5). lookchem.com Key parameters defined by reaction engineering include the reaction liquid airspeed, which is maintained between 2 and 9 h⁻¹, to optimize the condensation reaction between aniline (B41778) derivatives and formaldehyde. lookchem.com

This continuous, fixed-bed reactor approach offers several advantages over traditional methods that use inorganic acid catalysts:

Simplicity: The process is simplified with a shorter reaction time.

Productivity: The method results in high productivity and high product yield.

Safety and Environment: It avoids equipment corrosion associated with mineral acids and is more environmentally friendly. lookchem.com

Transient Analysis of Catalytic Reactions

Transient-state kinetic analysis is a powerful method for studying the individual steps of a catalytic reaction pathway, providing direct measurements of rate constants that are often inaccessible through steady-state methods. bham.ac.ukwustl.edu This analysis typically involves monitoring the reaction system as it responds to a change in conditions, such as the introduction of a reactant. hidenanalytical.com

While the literature provides a general framework for transient kinetic analysis, specific studies applying these methods to reactions involving this compound are not extensively detailed in the provided search results. However, the principles can be applied to understand the synthesis of its derivatives. For example, in the zeolite-catalyzed synthesis of MDT, a transient analysis could provide insights into:

The evolution of different active site populations on the catalyst surface over time. bham.ac.uk

The rates of adsorption of reactants (o-toluidine, formaldehyde) and desorption of the product (MDT).

By studying the initial transient behavior of a fresh catalyst, researchers can understand how the catalytically active sites evolve under reaction conditions, leading to a more robust and mechanistic kinetic model. bham.ac.uk

Homogeneous Catalysis involving Dimethyldiphenylmethane Derived Species (if applicable)

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, often in a liquid solution. researchgate.net These systems can operate under milder conditions than their heterogeneous counterparts and often exhibit high selectivity. researchgate.net Transition metal complexes are frequently used as homogeneous catalysts. iitm.ac.in

The available scientific literature does not prominently feature this compound or its derivatives as key components in homogeneous catalysis. The primary focus remains on their synthesis via heterogeneous catalysis or their use as monomers for polymers. lookchem.comresearchgate.net While there are many examples of homogeneous catalytic reactions, such as C-H functionalization of furan (B31954) derivatives using ruthenium catalysts beilstein-journals.org or various reactions catalyzed by transition metal complexes mdpi.com, specific applications directly involving this compound-derived species as the substrate or catalytic component are not widely reported.

Supramolecular Chemistry Research Involving 3,3 Dimethyldiphenylmethane Frameworks

The 3,3'-dimethyldiphenylmethane scaffold, characterized by two meta-substituted toluene (B28343) rings linked by a methylene (B1212753) bridge, offers a unique combination of conformational flexibility and structural bulk. While research on the unfunctionalized parent molecule in supramolecular chemistry is limited, its derivatives, particularly amino-functionalized versions, serve as crucial building blocks for creating complex supramolecular structures and functional materials. The specific angular geometry and hydrophobic nature of this framework are instrumental in directing the assembly and dictating the properties of the resulting superstructures.

Environmental Fate and Transport Studies of 3,3 Dimethyldiphenylmethane and Its Metabolites/derivatives

Methodologies for Environmental Fate Assessment

The assessment of a chemical's environmental fate relies on a combination of modeling and experimental approaches. These methodologies aim to predict how a substance will partition between different environmental compartments—air, water, soil, and biota—and how it will be transported and transformed.

For organic compounds like 3,3'-Dimethyldiphenylmethane, models such as fugacity models are employed to estimate their distribution in the environment. trentu.casetac.org These models are supported by a range of physicochemical data, which can be determined through laboratory experiments or estimated using Quantitative Structure-Property Relationship (QSPR) models. nih.govd-nb.info The U.S. Environmental Protection Agency (EPA) utilizes such models, like the Risk-Screening Environmental Indicators (RSEI) model, which relies on a comprehensive database of physicochemical properties to predict the fate and transport of chemicals. epa.govepa.govepa.gov

Analytical methods are essential for validating these models and for monitoring the presence of the compound and its metabolites in environmental samples. epa.govcdc.govekb.eg Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the principal methods for detecting and quantifying these substances in various environmental matrices. cdc.govekb.egeurofins.com Sample preparation for these analyses typically involves extraction with organic solvents and subsequent purification to remove interfering substances. cdc.goveurofins.com

Fugacity Models for Environmental Partitioning

Fugacity models are a cornerstone in assessing the environmental partitioning of organic chemicals. trentu.casetac.org These models use the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular phase, to predict its distribution among various environmental compartments at equilibrium. setac.orglupinepublishers.com The model is structured in levels of increasing complexity (Levels I, II, and III), allowing for a progressive understanding of the chemical's behavior. trentu.casetac.org

Level I models calculate the equilibrium partitioning of a fixed amount of a chemical in a closed system, providing a basic understanding of where the chemical is likely to accumulate. trentu.casetac.org

Level II models build upon this by incorporating advection (movement with a fluid) and degradation processes, representing a steady-state, open system. trentu.casetac.org

Level III models offer a more realistic, non-equilibrium, steady-state scenario, considering intermedia transport rates, such as wet deposition from the air and runoff from soil. trentu.cacanada.ca

The application of these models requires key physicochemical data, including molecular mass, water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow). trentu.ca The output provides valuable insights into the chemical's likely environmental concentrations, primary loss mechanisms, and potential for transport between different media. trentu.ca

Experimental and Modeled Physicochemical Properties for Environmental Fate (excluding specific values)

To predict the environmental fate and transport of a chemical, a set of key physicochemical properties is required. epa.govepa.govepa.gov These properties determine how a substance will behave in the environment, including its tendency to move between air, water, and soil, and its potential to accumulate in living organisms. d-nb.infoepa.govepa.govepa.gov

These crucial properties can be determined through standardized experimental methods or estimated using computational models known as Quantitative Structure-Property Relationships (QSPRs). nih.govd-nb.info QSPR models are particularly useful for screening large numbers of chemicals where experimental data may be lacking. nih.govd-nb.info The U.S. EPA and other regulatory bodies often rely on databases of these properties, such as PHYSPROP and CHEMFATE, which contain both experimental and estimated values. nih.govepa.gov

The following table outlines the key physicochemical properties used in environmental fate assessment:

Property CategorySpecific ParameterRelevance to Environmental Fate
Partitioning Octanol-Water Partition Coefficient (Kow)Indicates the tendency of a chemical to partition between fatty tissues of organisms and water. epa.govepa.gov
Organic Carbon-Water Partition Coefficient (Koc)Describes the tendency of a chemical to adsorb to organic matter in soil and sediment. epa.govepa.gov
Soil-Water Partition Coefficient (Kd)Measures the partitioning of a chemical between the solid and solution phases in soil. epa.govepa.gov
Volatility Henry's Law Constant (KH)Relates the concentration of a chemical in the air to its concentration in water, indicating its tendency to volatilize from water bodies. epa.govepa.gov
Vapor PressureIndicates the tendency of a chemical to evaporate into the air. canada.ca
Solubility Water SolubilityDetermines the maximum amount of a chemical that can dissolve in water, affecting its mobility in aquatic systems. epa.govepa.gov
Persistence Rate of Chemical Decay in Air, Water, and SoilIndicates how long a chemical will persist in different environmental compartments before being broken down by processes like biodegradation or photodegradation. epa.govepa.gov
Bioaccumulation Bioconcentration Factor (BCF)Measures the accumulation of a chemical in an aquatic organism from the surrounding water. epa.govepa.gov

Biodegradation Pathways in Environmental Compartments

The biodegradation of organic compounds is a critical process that influences their persistence in the environment. Microorganisms in soil and water can evolve metabolic pathways to break down anthropogenic chemicals. nih.gov The efficiency of these degradation processes depends on various factors, including the chemical structure of the compound and the environmental conditions. nih.gov For some complex organic molecules, complete mineralization to harmless products like carbon dioxide and water can occur, while for others, degradation may be slow or result in the formation of persistent and potentially toxic metabolites. nih.govnih.gov

Studies on compounds with similar structures to this compound, such as other diphenylmethane (B89790) derivatives and alkyl-substituted aromatic hydrocarbons, provide insights into potential biodegradation pathways. For instance, the biodegradation of 3-methyldiphenylether involves the initial oxidation of the methyl group, followed by the cleavage of the ether bond. nih.gov Similarly, the aerobic degradation of phthalate (B1215562) esters often begins with the hydrolysis of the ester bonds, leading to the formation of phthalic acid, which is then further broken down. researchgate.net In many cases, the degradation of aromatic rings proceeds through intermediates like protocatechuate, which is then cleaved by dioxygenase enzymes. nih.govresearchgate.netresearchgate.net

The presence of specific microbial communities is essential for these degradation processes to occur. mdpi.com For example, bacteria from genera such as Hydrogenophaga, Sphingomonas, Pseudomonas, and Bacillus have been identified as being capable of degrading various aromatic hydrocarbons. nih.govmdpi.com

Photodegradation Mechanisms

Photodegradation is an environmental process where chemical compounds are broken down by light energy, typically from the sun. ucanr.edu This process is particularly relevant for chemicals present in the atmosphere or in the surface layers of water bodies and soils. ucanr.edu The effectiveness of photodegradation depends on the ability of a molecule to absorb light in the ultraviolet (UV) or visible spectrum. ucanr.edumdpi.com This absorption of energy can excite the chemical bonds within the molecule, leading to their breakage and the formation of new, often less complex, compounds. ucanr.edu

For many organic pollutants, photodegradation can be a significant removal pathway. frontiersin.org The process can occur directly, where the pollutant molecule itself absorbs the light, or indirectly, through photosensitization, where another substance absorbs the light and transfers the energy to the pollutant molecule. uark.edu The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation by generating highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−) upon illumination. mdpi.comfrontiersin.orgresearchgate.net These reactive species can then attack and degrade the organic pollutant. mdpi.comresearchgate.net

The specific byproducts and degradation pathways can vary depending on the chemical structure and the environmental conditions. For example, in the photodegradation of phthalate esters, common reactions include attacks on the aromatic ring and the alkyl chains, leading to a variety of smaller molecules. frontiersin.org

Adsorption and Desorption Processes in Soil and Sediment

The movement and bioavailability of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. des.qld.gov.au Adsorption, the process where a chemical adheres to the surface of solid particles, and desorption, the reverse process, control the concentration of the compound in the water phase and thus its potential for transport and uptake by organisms. des.qld.gov.aumdpi.com

The extent of adsorption is influenced by the physicochemical properties of both the chemical and the soil or sediment. mdpi.com For non-ionic organic compounds like this compound, adsorption is primarily driven by partitioning into the organic carbon fraction of the soil or sediment. regulations.gov Therefore, soils and sediments with higher organic carbon content are expected to exhibit stronger adsorption of this compound. Other soil properties such as clay content, pH, and cation exchange capacity can also play a role, particularly for compounds with polar or ionizable functional groups. europa.eu

The strength of adsorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). epa.govregulations.gov These coefficients are crucial parameters in environmental fate models used to predict the mobility and distribution of chemicals. epa.gov Batch equilibrium studies are a common experimental method to determine these coefficients, where the chemical is equilibrated with a soil or sediment slurry, and the concentrations in the solid and aqueous phases are measured. regulations.gov The reversibility of the adsorption process is also important; if a compound is strongly and irreversibly adsorbed, it will be less mobile and less available for degradation or uptake. regulations.gov

Volatilization Studies

Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and is a significant pathway for the transport of many organic compounds from soil and water into the atmosphere. ucanr.edu The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant. epa.govucanr.edu Chemicals with high vapor pressures and Henry's Law constants are more likely to volatilize. ucanr.edunih.gov

Environmental conditions also play a crucial role in the rate of volatilization. ucanr.edu For instance, higher temperatures increase the vapor pressure of a chemical, leading to greater volatilization. ucanr.edu In soil, moisture content is a key factor; volatilization is often higher from moist soils because water competes with the chemical for adsorption sites on soil particles, making the chemical more available to enter the vapor phase. ucanr.edu

Laboratory and field studies are conducted to measure the volatilization rates of chemicals from different environmental matrices. clu-in.org These studies often involve the use of microcosms or flux chambers to capture and quantify the amount of the chemical that is released into the air over time. clu-in.org The data from these studies are essential for validating and refining mathematical models that predict the air emissions of chemicals from sources such as contaminated sites or agricultural fields. clu-in.org

Bioaccumulation Potential Assessment

The potential for a chemical to bioaccumulate, or concentrate in living organisms to levels higher than in the surrounding environment, is a critical aspect of its environmental risk profile. For this compound, a comprehensive assessment based on direct experimental data is limited due to a lack of specific studies. However, its bioaccumulation potential can be estimated using its physicochemical properties, particularly the octanol-water partition coefficient (Kow).

The logarithm of this coefficient, log Kow, is a widely used indicator for predicting a substance's tendency to partition from water into the fatty tissues of organisms. A higher log Kow value generally suggests a greater potential for bioaccumulation.

Computational models provide an estimated log Kow value for this compound. The XLogP3 model, a widely accepted computational method, calculates a log Kow of 4.6 for this compound nih.gov. This value indicates a significant potential for bioaccumulation in aquatic organisms, as substances with a log Kow between 3 and 5 are often considered to have a tendency to bioaccumulate. It is important to note that while this calculated value is a strong indicator, it does not replace experimental bioconcentration factor (BCF) data, which was not available in the reviewed literature.

Table 1: Computed Physicochemical Properties Relevant to Bioaccumulation Potential of this compound

Property Value Source
Molecular Formula C₁₅H₁₆ PubChem nih.gov
CAS Number 21895-14-7 PubChem nih.gov
Computed log Kow (XLogP3) 4.6 PubChem nih.gov

Aquatic and Terrestrial Environmental Distribution

Given its high estimated log Kow of 4.6, this compound is expected to have low water solubility and a strong tendency to adsorb to organic matter in soil and sediment nih.gov. If released into an aquatic environment, the compound would likely partition from the water column and accumulate in the sediment. Similarly, if released to land, it would be expected to bind strongly to soil particles, limiting its mobility and the potential for leaching into groundwater. Its potential for volatilization from water or soil surfaces is expected to be low.

Without experimental data on its persistence, such as measured half-lives in water, soil, or sediment, a complete picture of its environmental fate remains theoretical. The available data suggests a low likelihood of finding significant concentrations of this compound in the water column and a higher probability of it being sequestered in soil and sediment.

Table 2: Predicted Environmental Compartment Partitioning for this compound

Environmental Compartment Predicted Affinity/Distribution Rationale
Water Low High log Kow suggests low water solubility.
Soil High High log Kow indicates strong adsorption to organic matter in soil.
Sediment High Strong tendency to partition from water to sediment.

Future Research Directions and Emerging Areas

Advanced Spectroscopic Characterization Techniques Development

Future research will increasingly rely on the development and application of advanced spectroscopic techniques to elucidate the complex structural and dynamic properties of 3,3'-Dimethyldiphenylmethane and its derivatives. While standard spectroscopic methods provide basic structural information, a deeper understanding, particularly in the context of polymeric systems and complex mixtures, requires more sophisticated approaches.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for probing the structure and dynamics of solid materials. mdpi.com Techniques such as Cross-Polarization Magic Angle Spinning (CPMAS) and Heteronuclear Correlation (HETCOR) NMR can provide detailed insights into the reaction products of polymeric diphenylmethane (B89790) diisocyanate (PMDI)-based adhesives in wood composites. tandfonline.compolymersynergies.netresearchgate.net These methods can distinguish between different chemical environments of nitrogen atoms in urea (B33335) and biuret (B89757) structures formed during the curing process, offering a level of detail not achievable with solution-state NMR. researchgate.net The development of new solid-state NMR experiments and the refinement of existing ones will be crucial for characterizing the morphology and chain packing in polymers derived from this compound.

Mass spectrometry (MS) is another area ripe for advancement in the characterization of diphenylmethane derivatives. tec.mx Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are invaluable for the analysis of polymers, providing information on molecular weight distribution, end-groups, and copolymer composition. researchgate.netnih.gov The hyphenation of MS with separation techniques such as liquid chromatography (LC-MS) and ion mobility spectrometry (IM-MS) can unravel the complexity of isomeric and isobaric species within a sample. nih.gov Future developments in high-resolution mass spectrometry and tandem MS will enable more precise structural elucidation of novel materials derived from this compound.

Novel Synthetic Methodologies and Sustainable Synthesis

A significant thrust in future research will be the development of novel and sustainable synthetic methodologies for this compound and related diarylmethanes. Traditional synthesis often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and produce significant waste. researchgate.netchemijournal.com

Emerging strategies are focused on greener and more efficient routes. Photocatalysis, utilizing visible light as a renewable energy source, has shown promise for the synthesis of diarylmethanes. nih.govresearchgate.net These methods often proceed under mild conditions and can offer high selectivity. nih.gov The development of novel photocatalysts will be key to expanding the scope and efficiency of these reactions. researchgate.net

The use of heterogeneous catalysts is another cornerstone of sustainable synthesis. Zeolites and montmorillonite (B579905) clay have been investigated as reusable and environmentally benign catalysts for Friedel-Crafts type reactions. chemijournal.comrsc.orgacs.orgrsc.orgresearchgate.netmdpi.com These solid acids can replace corrosive and difficult-to-recycle homogeneous catalysts. rsc.org Mechanistic studies, such as those on the synthesis of diaminodiphenylmethanes over HY zeolites, will be crucial for optimizing catalyst design and reaction conditions. rsc.org Furthermore, the development of continuous-flow processes using these solid catalysts can lead to highly efficient and scalable synthetic methods. rsc.org

Tailored Material Design with Enhanced Performance

The structural backbone of this compound offers a versatile platform for the design of new materials with tailored properties. Future research will focus on leveraging this structure to create high-performance polymers and composites.

One promising area is the development of advanced epoxy resins. The incorporation of diphenylmethane moieties into epoxy networks can significantly influence their thermal and mechanical properties. researchgate.netnih.govcoventry.ac.ukresearchgate.netnycu.edu.tw By carefully selecting curing agents and modifying the epoxy backbone with structures related to this compound, it is possible to achieve materials with high glass transition temperatures, improved thermal stability, and enhanced flame retardancy. researchgate.netnycu.edu.tw For example, silicon-containing epoxy resins based on diphenylmethane structures have demonstrated higher char yields and limiting oxygen indexes. nycu.edu.tw

Liquid crystalline polymers (LCPs) represent another exciting frontier. wikipedia.orgmdpi.commateriability.comdtic.mil The rigid, aromatic nature of the diphenylmethane unit can be exploited to create mesogenic structures, which are the basis of LCPs. These materials exhibit a high degree of molecular order, leading to exceptional mechanical strength, thermal stability, and chemical resistance. wikipedia.org Future work will involve the synthesis and characterization of novel LCPs incorporating the this compound scaffold to explore their potential in advanced composites and electronics. mdpi.com

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The future of research on this compound is inherently interdisciplinary, lying at the crossroads of chemistry, materials science, and environmental science. A key focus will be the development of sustainable materials and processes that address pressing environmental concerns.

One significant area of interdisciplinary research is the catalytic upgrading of lignin (B12514952), a complex biopolymer that is a major component of biomass. researchgate.netnih.govdaneshyari.comepfl.chscilit.com Lignin is a rich source of aromatic compounds, and developing catalytic pathways to convert lignin-derived phenols into valuable chemicals, including diphenylmethane derivatives, is a major goal of biorefinery research. nih.govdaneshyari.com This involves the design of robust and selective catalysts that can break down the complex structure of lignin and funnel the resulting fragments into desired products. nih.gov Success in this area would contribute to a more sustainable chemical industry by reducing reliance on fossil fuels.

The development of biodegradable polymers is another critical interdisciplinary challenge. nih.govresearchgate.netmdpi.commdpi.comrsc.org While many high-performance polymers are derived from petroleum and persist in the environment, there is a growing demand for materials that can degrade after their intended use. nih.gov Research into biodegradable polyesters and polyurethanes is ongoing, and the incorporation of structures derived from renewable resources, potentially including those accessible from lignin valorization, is a key strategy. nih.govrsc.org Understanding the structure-property-biodegradability relationships of polymers containing moieties related to this compound will be essential for designing environmentally benign materials.

Theoretical and Computational Advancements in Understanding Structure-Function Relationships

Theoretical and computational methods are becoming indispensable tools for understanding and predicting the properties of molecules and materials. For this compound and its derivatives, these approaches will play a crucial role in elucidating structure-function relationships and guiding experimental work.

Molecular dynamics (MD) simulations, for example, can provide detailed insights into the behavior of polymers at the atomic level. rsc.orgrsc.orgresearchgate.netmdpi.commdpi.com These simulations can be used to study the conformation, chain packing, and dynamics of polymers containing diphenylmethane units, helping to explain macroscopic properties such as glass transition temperature and mechanical strength. rsc.orgrsc.org By simulating the interaction of these polymers with other molecules, MD can also be used to predict properties like gas permeability and solubility. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.